![molecular formula C10H11BrN2OS B5853878 N-{[(4-bromophenyl)amino]carbonothioyl}propanamide](/img/structure/B5853878.png)
N-{[(4-bromophenyl)amino]carbonothioyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-bromophenyl)amino]carbonothioyl}propanamide, also known as BPTP, is a chemical compound that belongs to the family of carbonothioylamides. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. BPTP has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
N-{[(4-bromophenyl)amino]carbonothioyl}propanamide inhibits the activity of PTPs by binding to their active site and forming a stable complex. This complex prevents the PTPs from dephosphorylating their target proteins, which results in the activation of various signaling pathways in the cell. The inhibition of PTPs by N-{[(4-bromophenyl)amino]carbonothioyl}propanamide leads to the activation of T cells, which play a crucial role in the immune response against cancer cells and autoimmune disorders.
Biochemical and Physiological Effects:
The inhibition of PTPs by N-{[(4-bromophenyl)amino]carbonothioyl}propanamide leads to the activation of various signaling pathways in the cell, which results in several biochemical and physiological effects. N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It also enhances the immune response against cancer cells and autoimmune disorders by activating T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has several advantages for lab experiments, including its high potency and specificity for PTPs. It is also readily available and can be synthesized in large quantities. However, N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has some limitations, including its potential toxicity and off-target effects. It is essential to use appropriate controls and dosages to minimize these effects.
Direcciones Futuras
There are several future directions for N-{[(4-bromophenyl)amino]carbonothioyl}propanamide research, including the development of more potent and selective inhibitors of PTPs. The identification of new targets for N-{[(4-bromophenyl)amino]carbonothioyl}propanamide is also an area of interest, as it may lead to the discovery of new therapeutic applications. Additionally, the development of N-{[(4-bromophenyl)amino]carbonothioyl}propanamide-based therapies for cancer and autoimmune disorders is an area of active research. Finally, the optimization of N-{[(4-bromophenyl)amino]carbonothioyl}propanamide synthesis methods and the development of new synthetic routes is an area of interest for improving its availability and reducing its cost.
Métodos De Síntesis
The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}propanamide involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 4-bromonitrobenzene with thiourea to form 4-bromo-2-nitrothiophenol. This compound is then reacted with ethyl chloroformate to form ethyl 4-bromo-2-nitrophenylcarbonothioate. Finally, the ethyl ester is converted to N-{[(4-bromophenyl)amino]carbonothioyl}propanamide through a reaction with propanamide.
Aplicaciones Científicas De Investigación
N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune disorders. Several studies have demonstrated that N-{[(4-bromophenyl)amino]carbonothioyl}propanamide can inhibit the activity of PTPs, which are overexpressed in many cancer cells and contribute to their growth and survival. N-{[(4-bromophenyl)amino]carbonothioyl}propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2OS/c1-2-9(14)13-10(15)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIUEWZOOKPPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)carbamothioyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N-{3-[4-(methylthio)phenyl]acryloyl}benzamide](/img/structure/B5853800.png)
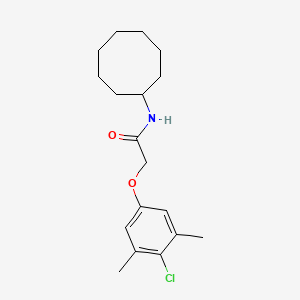
![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)
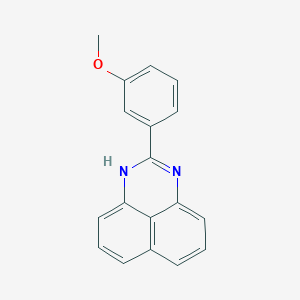
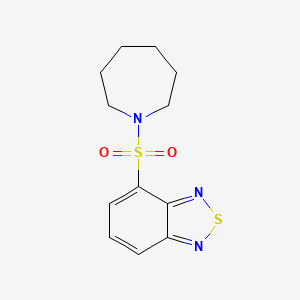
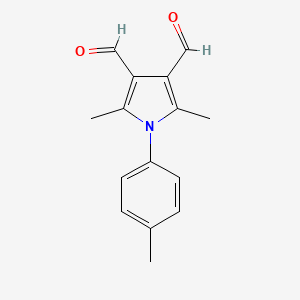
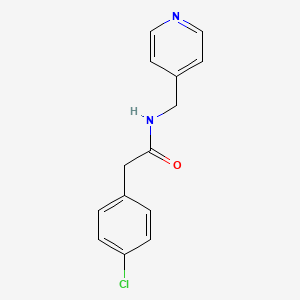
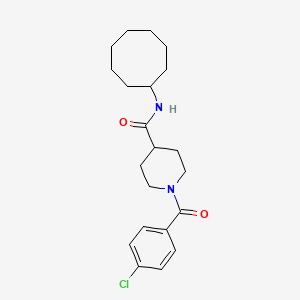
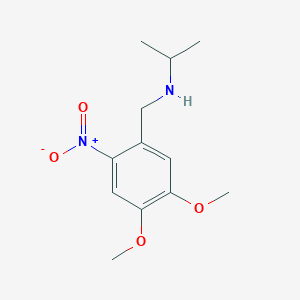
![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)
![ethyl 4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5853848.png)
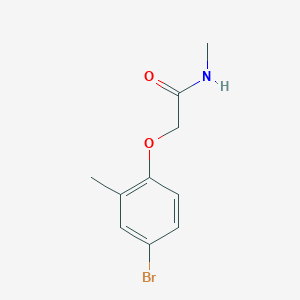
![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5853861.png)
![N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B5853865.png)